Sunepitron Hydrochloride

Catalog No.
S544240
CAS No.
148408-65-5
M.F
C17H24ClN5O2
M. Wt
365.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sunepitron Hydrochloride

CAS Number

148408-65-5

Product Name

Sunepitron Hydrochloride

IUPAC Name

1-[[(7S,9aS)-2-pyrimidin-2-yl-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-7-yl]methyl]pyrrolidine-2,5-dione;hydrochloride

Molecular Formula

C17H24ClN5O2

Molecular Weight

365.9 g/mol

InChI

InChI=1S/C17H23N5O2.ClH/c23-15-4-5-16(24)22(15)11-13-2-3-14-12-21(9-8-20(14)10-13)17-18-6-1-7-19-17;/h1,6-7,13-14H,2-5,8-12H2;1H/t13-,14-;/m0./s1

InChI Key

HWGPYTRJVVMHGT-IODNYQNNSA-N

SMILES

Array

Synonyms

1-(2-pyrimidin-2-yl-octahydropyrido(1,2-a)pyrazin-7-ylmethyl)pyrrolidine-2,5-dione, CP 93,393, CP 93393, CP-93,393, CP-93393

Canonical SMILES

C1CC2CN(CCN2CC1CN3C(=O)CCC3=O)C4=NC=CC=N4.Cl

Isomeric SMILES

C1C[C@H]2CN(CCN2C[C@H]1CN3C(=O)CCC3=O)C4=NC=CC=N4.Cl

The exact mass of the compound Sunepitron Hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Succinimides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sunepitron Hydrochloride (developmental code CP-93,393-1) is a highly characterized, dual-acting neuropharmacological agent that functions as both a 5-HT1A receptor agonist and an alpha-2 adrenergic receptor antagonist [1]. Procured primarily as a high-purity hydrochloride salt, it offers excellent aqueous solubility, making it highly suitable for both in vitro binding assays and in vivo pharmacokinetic modeling . Unlike early-stage experimental ligands, Sunepitron possesses a fully mapped metabolic profile, including well-documented pyrimidine ring cleavage and succinimide hydrolysis pathways, establishing it as a reliable benchmark for comparative drug metabolism and monoaminergic modulation studies [2].

Substituting Sunepitron Hydrochloride with a standard 5-HT1A partial agonist, such as buspirone, fails to replicate its critical alpha-2 adrenergic antagonism, forcing researchers to rely on complex two-drug cocktails that introduce mismatched pharmacokinetic half-lives and confounding drug-drug interactions [1]. Furthermore, procuring the free base form of Sunepitron (CAS 131831-03-3) instead of the hydrochloride salt results in poor aqueous solubility, necessitating the use of harsh organic co-solvents that can precipitate in aqueous buffers, reduce in vivo bioavailability, and induce solvent-related cytotoxicity in cell-based assays . For reproducible neuropharmacological profiling, the single-molecule dual action and optimized aqueous solubility of the hydrochloride salt are strictly required.

Balanced Dual-Target Affinity vs. Single-Target Baselines

Sunepitron Hydrochloride provides simultaneous modulation of two distinct neuroreceptor pathways, demonstrating a binding affinity (Ki) of 92.0 nM for the 5-HT1A receptor and 114 nM for the alpha-2 adrenergic receptor [1]. In contrast, standard reference compounds like buspirone are highly selective for 5-HT1A but lack meaningful alpha-2 antagonism, making them unsuitable for studying synergistic monoaminergic pathways.

Evidence DimensionReceptor Binding Affinity (Ki)
Target Compound Data5-HT1A Ki = 92.0 nM; Alpha-2 Ki = 114 nM
Comparator Or BaselineBuspirone (lacks significant alpha-2 antagonism)
Quantified DifferenceDelivers balanced dual-pathway modulation within a tight affinity range (~92-114 nM), eliminating the need for multi-drug administration.
ConditionsIn vitro radioligand binding assays

Allows researchers to study combined serotonergic and adrenergic modulation using a single molecule with unified pharmacokinetics.

Aqueous Solubility for Direct In Vivo Dosing

The hydrochloride salt of Sunepitron is highly soluble in water and DMSO, directly addressing the formulation bottlenecks associated with its free base counterpart . This enhanced solubility ensures that the compound can be formulated into stable aqueous solutions for oral or intravenous administration without relying on high concentrations of organic solvents that can skew toxicological readouts.

Evidence DimensionAqueous Solubility
Target Compound DataReadily soluble in water and DMSO (HCl salt)
Comparator Or BaselineSunepitron free base (CAS 131831-03-3, poor aqueous solubility)
Quantified DifferenceThe HCl salt enables direct aqueous dissolution, bypassing the need for complex lipid or solvent-based vehicles required by the free base.
ConditionsStandard laboratory formulation and assay preparation

Ensures reproducible dosing and high bioavailability in animal models while preventing solvent-induced artifacts in cellular assays.

Established Pharmacokinetic and Metabolic Baseline

Unlike many early-stage experimental ligands, Sunepitron Hydrochloride offers a fully characterized pharmacokinetic profile, exhibiting a Cmax of 1.02 ng/mL and a T1/2 of 0.9 hours following a 5 mg oral dose in humans [1]. Its metabolic pathways, including specific pyrimidine ring cleavage and succinimide hydrolysis, have been extensively mapped, providing a rigorous baseline for ADME studies [2].

Evidence DimensionIn Vivo Clearance and Metabolism
Target Compound DataCmax = 1.02 ng/mL, T1/2 = 0.9 h; mapped ring cleavage
Comparator Or BaselineUncharacterized novel dual-ligands
Quantified DifferenceProvides a highly predictable, mathematically modeled clearance rate and known metabolic structural alerts, reducing experimental variability.
ConditionsIn vivo pharmacokinetic profiling and mass spectrometry analysis

Serves as a reliable, well-documented reference standard for validating new bioanalytical methods and calibrating comparative ADME assays.

Reference Standard in Dual Monoaminergic Screening

Due to its balanced binding affinities (Ki ~92 nM for 5-HT1A and ~114 nM for alpha-2), Sunepitron Hydrochloride is the ideal reference standard for screening novel anxiolytic and antidepressant candidates. It allows laboratories to benchmark new dual-acting ligands against a single, well-characterized molecule rather than a complex drug cocktail [1].

In Vivo Behavioral and Neurochemical Modeling

The excellent aqueous solubility of the hydrochloride salt makes it highly suitable for in vivo behavioral assays (e.g., forced swim tests, elevated plus maze) and microdialysis studies. It can be easily formulated in standard saline buffers, ensuring consistent bioavailability and avoiding the behavioral artifacts caused by organic co-solvents .

LC-MS/MS Method Validation and ADME Calibration

With its well-documented metabolic pathways—specifically succinimide hydrolysis and pyrimidine ring cleavage—Sunepitron serves as a robust positive control in drug metabolism and pharmacokinetics (DMPK) studies. Analytical laboratories procure it to validate LC-MS/MS sensitivity and to calibrate in vitro hepatocyte or microsomal clearance models [2].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

365.1618527 Da

Monoisotopic Mass

365.1618527 Da

Heavy Atom Count

25

UNII

1NYW5HLO1E

MeSH Pharmacological Classification

Adrenergic alpha-2 Receptor Antagonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Serotonin
HTR1A [HSA:3350] [KO:K04153]

Dates

Last modified: 04-14-2024

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